
Benz(e)pyrene-9,10-diol, 9,10-diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz(e)pyrene-9,10-diol, 9,10-diacetate is a derivative of benzopyrene, a polycyclic aromatic hydrocarbon (PAH) known for its presence in substances like coal tar, tobacco smoke, and grilled foods . This compound is of significant interest due to its potential biological and chemical properties, particularly in the context of environmental pollutants and carcinogenicity .
Métodos De Preparación
The synthesis of Benz(e)pyrene-9,10-diol, 9,10-diacetate typically involves multiple steps:
Análisis De Reacciones Químicas
Benz(e)pyrene-9,10-diol, 9,10-diacetate can undergo various chemical reactions:
Oxidation: This compound can be further oxidized to form epoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent hydrocarbon or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other atoms or groups.
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for acetylation like sulfuric acid . Major products include epoxides, reduced hydrocarbons, and substituted derivatives .
Aplicaciones Científicas De Investigación
Benz(e)pyrene-9,10-diol, 9,10-diacetate has several scientific research applications:
Chemistry: Used as a model compound to study PAH behavior and reactions.
Biology: Investigated for its interactions with DNA and potential mutagenic effects.
Medicine: Studied for its role in carcinogenesis and potential therapeutic targets.
Industry: Used in environmental monitoring and pollution studies to understand the impact of PAHs.
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with DNA. It can form adducts with DNA, leading to mutations and potential carcinogenic effects . The molecular targets include guanine bases in DNA, and the pathways involved often include cytochrome P450 enzymes that metabolize the compound into reactive intermediates .
Comparación Con Compuestos Similares
Similar compounds include:
Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide: Another derivative of benzopyrene with similar carcinogenic properties.
Benzo(a)pyrene: The parent compound, known for its high carcinogenic potential.
Other PAHs: Compounds like chrysene and anthracene, which share structural similarities and environmental presence.
Benz(e)pyrene-9,10-diol, 9,10-diacetate is unique due to its specific diol and diacetate functional groups, which influence its reactivity and biological interactions .
Propiedades
Número CAS |
84040-75-5 |
|---|---|
Fórmula molecular |
C24H16O4 |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
(9-acetyloxybenzo[e]pyren-10-yl) acetate |
InChI |
InChI=1S/C24H16O4/c1-13(25)27-20-12-11-18-17-7-3-5-15-9-10-16-6-4-8-19(22(16)21(15)17)23(18)24(20)28-14(2)26/h3-12H,1-2H3 |
Clave InChI |
BGOMICISPZYSOD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C2=C(C=C1)C3=CC=CC4=C3C5=C(C=CC=C52)C=C4)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


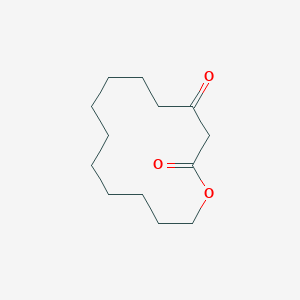
![2-[2-(1-Chloro-2-oxo-2-phenylethylidene)hydrazinyl]benzoic acid](/img/structure/B14415841.png)
![Diethyl [1-(methylsulfanyl)propyl]phosphonate](/img/structure/B14415843.png)
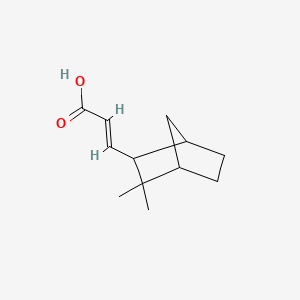
![3-[2-(2-Ethenyl-4,5-dimethoxyphenyl)ethyl]cyclohex-2-en-1-one](/img/structure/B14415863.png)
![1,1'-[Oxybis(methylene)]di(azepan-2-one)](/img/structure/B14415874.png)
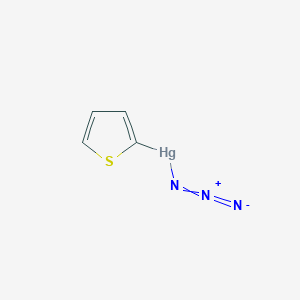
![4-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]phenol](/img/structure/B14415876.png)
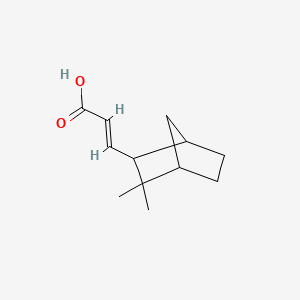
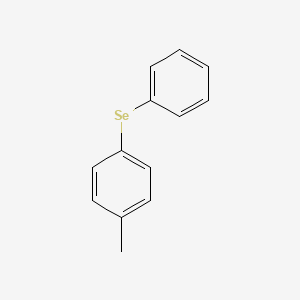
![2,4,7-Trimethyl-2,3,4,6,7,7a-hexahydro-1H-cyclopenta[c]pyridin-6-ol](/img/structure/B14415898.png)
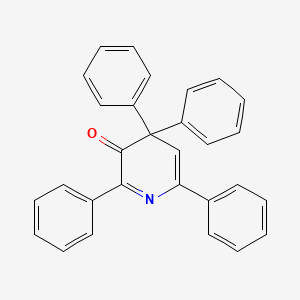
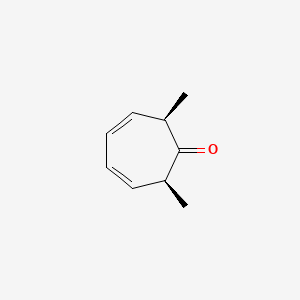
![3-[2-Hydroxy-3-(octyloxy)propoxy]propane-1,2-diol](/img/structure/B14415906.png)
